molecular formula C11H12N4 B590575 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 944906-91-6

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B590575
CAS No.: 944906-91-6
M. Wt: 200.245
InChI Key: LQGPOIKERKOIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-phenyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using 1H NMR and mass spectra .


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 200.24 .

Scientific Research Applications

  • Antiviral Activity : Some derivatives of triazolo[4,3-b]pyridazine, a compound related to 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, have shown promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

  • Inhibitors for Phosphodiesterase 2 : A series of pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, structurally similar to this compound, have been identified as potent PDE2/PDE10 inhibitors with potential brain penetration and drug-like properties (Rombouts et al., 2015).

  • Synthesis Methodology : A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines has been developed, highlighting the interest in synthesizing variants of the compound for research purposes (Lee, Kim, Um, & Park, 1989).

  • Antimicrobial Properties : A new synthesis method for 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their evaluations for antimicrobial activity have been studied, showing potential in this area (Prakash et al., 2011).

  • Anticonvulsant Activity : 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been synthesized and tested for their anticonvulsant activity, indicating potential uses in neuropharmacology (Kelley et al., 1995).

  • Anti-Cancer Studies : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been synthesized and shown promising results in anti-cancer studies, particularly against human colon cancer cell lines (Raveesha, Kumar, & Prasad, 2020).

  • Heterocyclic System Synthesis : Research on the synthesis of polyfused heterocyclic systems derived from 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4- b ][1,3,4]thiadiazepine-6,8-dione indicates a broader interest in the chemical manipulation and application of such compounds (Allah, 2002).

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPOIKERKOIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652969
Record name 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-91-6
Record name 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Title compound 472 (310 mg, 1.34 mmol) was dissolved in EtOH (25 mL) and 10% Pd/C (75 mg, 25% w/w) was added. The reaction mixture was stirred under 1 atmosphere of hydrogen over night. The catalyst was filtered and the filtrate was evaporated to afford title compound 473 (269 mg, 100%). MS (m/z): 201.1 (M+H).
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.